An In-Depth Technical Guide on the Core Chemical Properties of Bupropion Morpholinol-d6
An In-Depth Technical Guide on the Core Chemical Properties of Bupropion Morpholinol-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion Morpholinol-d6, a deuterated isotopologue of hydroxybupropion, serves as a critical internal standard in pharmacokinetic and metabolic studies of bupropion. Bupropion is a widely prescribed antidepressant and smoking cessation aid. The introduction of deuterium atoms into the morpholinol metabolite provides a distinct mass signature, enabling precise quantification in complex biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to Bupropion Morpholinol-d6, intended to support research and development in drug metabolism and clinical pharmacology.
Chemical and Physical Properties
Bupropion Morpholinol-d6 is the deuterated form of hydroxybupropion, one of the major active metabolites of bupropion. The deuterium labeling is typically on the methyl groups of the morpholinol ring.
Table 1: Chemical and Physical Properties of Bupropion Morpholinol-d6
| Property | Value | Reference |
| Chemical Name | 2-Hydroxy-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine-d6 | [1][2] |
| Synonyms | Hydroxy Bupropion-d6 | [2][3] |
| CAS Number | 1216893-18-3 | [4][5] |
| Molecular Formula | C₁₃H₁₂D₆ClNO₂ | [1][4] |
| Molecular Weight | 261.78 g/mol | [1][4] |
| Appearance | White to light yellow solid | [4] |
| Purity | Typically >95% (by HPLC) | [2] |
| Storage | Store at -20°C for long-term stability. | [4] |
Synthesis
The synthesis of Bupropion Morpholinol-d6 involves the reaction of a suitable precursor with a deuterated reagent. A general, non-stereoselective synthesis of racemic hydroxybupropion, which can be adapted for the deuterated analog, proceeds as follows:
Experimental Protocol: Synthesis of Racemic Hydroxybupropion
This method can be adapted to produce the d6 analog by using a deuterated version of 2-amino-2-methyl-1-propanol.
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Reaction Setup: In a round-bottom flask, dissolve 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol in acetonitrile.[6]
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Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]
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Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.[7]
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Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any water-soluble impurities.[7]
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the final product.[8]
Diagram 1: General Synthetic Workflow for Hydroxybupropion
Caption: A simplified workflow for the synthesis of hydroxybupropion.
Metabolic Pathway
Bupropion is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to form hydroxybupropion. This metabolite is pharmacologically active and contributes to the therapeutic effects of the parent drug.[7]
Diagram 2: Metabolic Pathway of Bupropion to Hydroxybupropion
Caption: The primary metabolic conversion of bupropion.
Analytical Methodology
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantitative analysis of bupropion and its metabolites, including Bupropion Morpholinol-d6, in biological samples.
Experimental Protocol: Quantification of Bupropion and Metabolites by HPLC-MS/MS
-
Sample Preparation (Plasma):
-
To a 100 µL aliquot of plasma, add an internal standard solution containing Bupropion Morpholinol-d6.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[9]
-
-
Chromatographic Conditions:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.[9]
-
-
Mass Spectrometric Conditions:
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Ionization: Electrospray ionization (ESI) in positive mode.
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Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the protonated molecule [M+H]⁺) of Bupropion Morpholinol-d6 is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
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MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For hydroxybupropion, a common transition is m/z 256 -> 182.[10] The corresponding transition for the d6-labeled standard would be shifted by 6 Da.
-
Diagram 3: Analytical Workflow for Quantification
Caption: A typical workflow for the analysis of bupropion metabolites.
Spectral Data
Mass Spectrometry: The mass spectrum of Bupropion Morpholinol-d6 will show a molecular ion peak at m/z 262. The fragmentation pattern in MS/MS analysis is crucial for its specific detection. A characteristic fragmentation of hydroxybupropion involves the loss of a neutral fragment, and similar fragmentation is expected for the deuterated analog with corresponding mass shifts.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of Bupropion Morpholinol-d6 would be similar to those of the non-deuterated compound, with the key difference being the absence of signals corresponding to the six deuterium atoms and the potential for C-D coupling to affect the signals of adjacent carbons.
Infrared (IR) Spectroscopy: The IR spectrum of Bupropion Morpholinol-d6 is expected to be very similar to that of hydroxybupropion. Characteristic peaks would include those for O-H, C-H, C-N, and C-Cl stretching and bending vibrations.[6]
Conclusion
Bupropion Morpholinol-d6 is an indispensable tool for the accurate quantification of hydroxybupropion in clinical and research settings. A thorough understanding of its chemical properties, synthesis, and analytical behavior is essential for its effective use. This guide provides a foundational overview to aid researchers and drug development professionals in their work with bupropion and its metabolites. Further detailed information can often be found in the certificates of analysis provided by commercial suppliers and in the specialized scientific literature.
References
- 1. 0 [simsonpharma.com]
- 2. Hydroxy Bupropion D6 [artis-standards.com]
- 3. Hydroxy Bupropion-d6 (Bupropion Morpholinol-d6), CasNo. Simson Pharma Limited India [simsonpharma.lookchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
